10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride
Overview
Description
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is known for its unique spirocyclic structure, which consists of a spiro-connected azabicyclic ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-6-aza-spiro[45]decan-9-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of 10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different ketones or alcohols, while reduction could produce various amines or hydrocarbons. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride include:
- 6-Azaspiro[4.5]decan-9-one
- 10-Methyl-6-azaspiro[4.5]decan-9-one
- Other spirocyclic azabicyclic compounds
Uniqueness
What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of the methyl group at the 10th position.
Properties
IUPAC Name |
10-methyl-6-azaspiro[4.5]decan-9-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8-9(12)4-7-11-10(8)5-2-3-6-10;/h8,11H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVPGLCDHZYMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCNC12CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-20-8 | |
Record name | 6-Azaspiro[4.5]decan-9-one, 10-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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